N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)pyrazine-2-carboxamide

Description

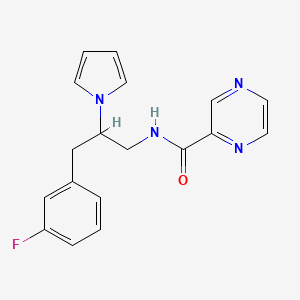

This compound features a pyrazine-2-carboxamide core substituted with a 3-fluorophenyl group and a pyrrole-containing propyl chain.

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-15-5-3-4-14(10-15)11-16(23-8-1-2-9-23)12-22-18(24)17-13-20-6-7-21-17/h1-10,13,16H,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSSZKMQUZKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrrole Ring : Contributes to the compound's reactivity and biological activity.

- Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Pyrazine Backbone : Provides stability and potential interactions with various biological receptors.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C15H17FN2O |

| Molecular Weight | 260.31 g/mol |

Anticancer Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Activity

Pyrazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that certain analogs possess notable antibacterial and antifungal activities against a range of pathogens. The presence of the fluorophenyl group is believed to enhance these effects by increasing membrane permeability or disrupting metabolic processes in microbial cells .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus mitigating inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

- Substitution Patterns : Variations in the fluorophenyl group can significantly affect potency. For instance, substituents at different positions on the phenyl ring alter binding affinity to target proteins.

- Pyrrole Modifications : Changes in the pyrrole moiety can enhance solubility and bioavailability, impacting overall efficacy .

Comparative Analysis with Related Compounds

| Compound | Activity Type | Observations |

|---|---|---|

| N-(3-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide | Anticancer | Moderate activity against MCF-7 cells |

| N-(3-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)propyl)carboxamide | Antimicrobial | Enhanced activity against Gram-positive bacteria |

| N-(3-(3-bromophenyl)-2-(1H-pyrrol-1-yl)propyl)carboxamide | Anti-inflammatory | Significant reduction in TNF-alpha production |

Study 1: Antitumor Activity

In a recent study, this compound was tested against various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinically relevant strains of bacteria and fungi. The results demonstrated effective inhibition at low concentrations, suggesting that it could be developed into a novel antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazine and pyrrole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications in the pyrazine structure could enhance cytotoxicity against specific cancer cell lines.

Neurological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known neuroprotective agents indicates that it may modulate pathways involved in neurodegeneration. Preliminary studies have shown promise in enhancing cognitive function in animal models.

Antimicrobial Properties

The antimicrobial activity of compounds featuring pyrazine derivatives has been documented extensively. N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)pyrazine-2-carboxamide is hypothesized to possess similar properties, which could be explored further through microbiological assays to evaluate its efficacy against various pathogens.

Multi-step Synthesis

A typical synthetic route involves the formation of the pyrazine core followed by the introduction of the fluorophenyl and pyrrole substituents. This multi-step process requires careful optimization to enhance yield and purity.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce environmental impact. These methods often employ solvent-free conditions or utilize renewable resources.

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, derivatives of this compound were tested for cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds showed promising results in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests that this compound may offer protective benefits in neurodegenerative conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazine-2-Carboxamide Derivatives with Antimycobacterial Activity

describes a series of 5-alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., compounds 1a–1e). Key comparisons include:

Cyclopropane-Containing Carboxamides with Anti-Inflammatory Activity

Key differences:

- Structural Motif : The target compound’s pyrrole-propyl chain vs. 1d ’s cyclopropane ring.

- Potency : Cyclopropane derivatives like 1d show enhanced steric hindrance, possibly improving target binding .

- Toxicity : Pyrrole moieties (in the target compound) may introduce metabolic liabilities, whereas 1d ’s bromo-methoxy group reduces toxicity .

Trypanocidal Agents (DDU86439)

identifies DDU86439, a fluorophenyl-indazole acetamide, with an EC50 of 6.9 μM against Trypanosoma brucei. Contrasts include:

- Heterocycle : Indazole in DDU86439 vs. pyrrole in the target compound.

- Fluorine Position: 3-Fluorophenyl in both, but DDU86439’s dimethylamino group enhances solubility and target engagement .

HIV-1 CCR5 Antagonists (PF-232798)

describes PF-232798 , a fluorophenyl-containing bicyclic compound. While both compounds share fluorinated aromatics, PF-232798’s imidazo-pyridine and azabicyclo scaffolds confer specificity for CCR5, a critical HIV entry receptor .

Data Tables for Key Analogues

Table 2: Fluorophenyl-Containing Therapeutics

| Compound | Target Pathway | EC50/Potency | Clinical Status | Reference |

|---|---|---|---|---|

| DDU86439 | Trypanosome growth | EC50 = 6.9 μM | Preclinical | |

| PF-232798 | HIV-1 CCR5 | Phase II completed | Clinical candidate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.